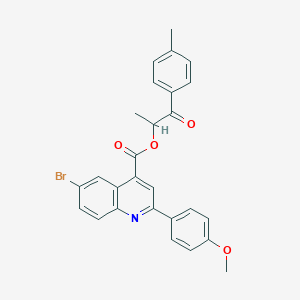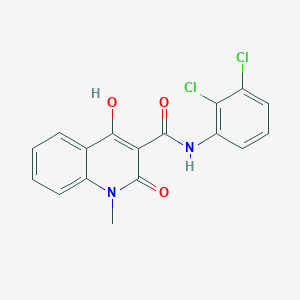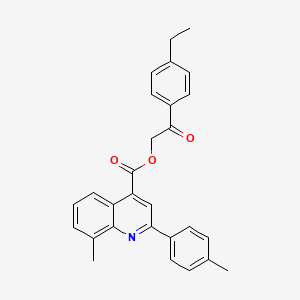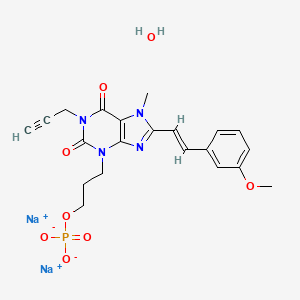![molecular formula C22H30Cl2N4O2 B12040880 N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrate;dihydrochloride](/img/structure/B12040880.png)
N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrate;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N’,N’-dimethylpropane-1,3-diamine;hydrate;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a common structure in many biologically active molecules, and is modified with a methoxyphenyl group and a dimethylpropane-diamine side chain. The hydrate and dihydrochloride forms indicate its stability and solubility in aqueous environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N’,N’-dimethylpropane-1,3-diamine typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Introduction of the Ethenyl Group: The methoxyphenyl group is introduced via a Heck reaction, where the quinazoline core is coupled with a 4-methoxyphenyl halide in the presence of a palladium catalyst.
Attachment of the Diamine Side Chain: The final step involves the alkylation of the quinazoline derivative with N,N-dimethylpropane-1,3-diamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity.
Continuous Flow Reactors: For large-scale production, offering better efficiency and scalability.
Purification Techniques: Such as recrystallization, chromatography, and solvent extraction to achieve the desired purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the quinazoline core can yield dihydroquinazoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its quinazoline core.
Fluorescent Probes: Modified versions can be used in fluorescence microscopy.
Medicine
Anticancer Agents: Quinazoline derivatives are known for their anticancer properties.
Antimicrobial Agents: Potential use in developing new antibiotics.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Pharmaceuticals: As a precursor in the synthesis of various drugs.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The quinazoline core can bind to enzyme active sites, inhibiting their activity. The methoxyphenyl group enhances binding affinity through hydrophobic interactions, while the diamine side chain can form hydrogen bonds with amino acid residues in proteins.
類似化合物との比較
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar structure with applications in cancer therapy.
Lapatinib: Used in the treatment of breast cancer.
Uniqueness
N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N’,N’-dimethylpropane-1,3-diamine stands out due to its specific side chain modifications, which can enhance its solubility and binding properties compared to other quinazoline derivatives.
特性
分子式 |
C22H30Cl2N4O2 |
|---|---|
分子量 |
453.4 g/mol |
IUPAC名 |
N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrate;dihydrochloride |
InChI |
InChI=1S/C22H26N4O.2ClH.H2O/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17;;;/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25);2*1H;1H2/b14-11+;;; |
InChIキー |
JXIVIAMOMIONKY-UWCBQFGESA-N |
異性体SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.O.Cl.Cl |
正規SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040842.png)


![4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12040861.png)

![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one;hydrate](/img/structure/B12040879.png)
![2-Butyl-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040883.png)

![4-{4-(4-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12040891.png)
![[Ru(bpz)3][PF6]2, AldrichCPR](/img/structure/B12040897.png)

